(3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a benzoxazinone core, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the condensation of 4-fluorobenzaldehyde with 6-methyl-2H-1,4-benzoxazin-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted fluorophenyl compounds, and various oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
(3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Ethyl acetoacetate
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Uniqueness
Compared to similar compounds, (3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one stands out due to its unique combination of a fluorophenyl group and a benzoxazinone core
Properties
Molecular Formula |
C17H12FNO3 |
---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-6-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H12FNO3/c1-10-2-7-16-13(8-10)19-14(17(21)22-16)9-15(20)11-3-5-12(18)6-4-11/h2-9,20H,1H3/b15-9- |
InChI Key |
CBJIGRNIVMMIEV-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)F)\O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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